Isobutyramide, N-(2-bromoallyl)-
Description
Isobutyramide, N-(2-bromoallyl)- (CAS: 101652-12-4) is a brominated aliphatic amide with the IUPAC name N-(2-bromoprop-2-en-1-yl)-2-methylpropanamide. Its structure features an isobutyramide backbone (2-methylpropanamide) substituted with a 2-bromoallyl group at the nitrogen atom. This compound is known by several synonyms, including N-(2-bromoallyl)isobutyramide, NSC172257, and AC1L1PJS .
Properties
CAS No. |
101652-12-4 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H12BrNO/c1-5(2)7(10)9-4-6(3)8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
WRCCJXMMDYZLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyramide, N-(2-bromoallyl)- typically involves the reaction of isobutyramide with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Isobutyramide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Isobutyramide, N-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are the reduced derivatives such as amines or other reduced forms.
Scientific Research Applications
Isobutyramide, N-(2-bromoallyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyramide, N-(2-bromoallyl)- involves its interaction with specific molecular targets. The 2-bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
N-(3-Methylbutyl)isobutyramide (C6)
Structure : Isobutyramide with a 3-methylbutyl substituent.
Key Differences :
- Lacks the bromine atom and allyl unsaturation present in N-(2-bromoallyl)isobutyramide.
- Found in volatile blends of Bactrocera tryonimales males, suggesting a biological role in pheromone signaling .
Reactivity : The absence of bromine reduces electrophilicity, limiting its utility in synthetic chemistry compared to the bromoallyl derivative.
DEHiBA (N,N-(2-ethylhexyl)isobutyramide)
Structure : Branched alkyl-substituted isobutyramide with 2-ethylhexyl groups.
Applications : Used as a solvent extractant for nuclear fuel reprocessing due to its low viscosity and high selectivity for actinides .
Comparison :
Ibrotamide (2-Bromo-2-ethyl-isovaleramide)
Structure: Brominated amide with ethyl and methyl branching (CAS: 466-14-8). Comparison:
- Both compounds feature bromine and branched alkyl groups, but Ibrotamide’s ethyl substituent and valeramide backbone differ from the allyl and isobutyramide groups in N-(2-bromoallyl)isobutyramide.
- The allyl group in the latter may confer greater conjugation stability or reactivity in cyclization reactions compared to Ibrotamide’s saturated ethyl group .
Acetamide, 2-bromo-N-(2-bromoallyl)
Structure : Acetamide derivative with dual bromine atoms (one on the allyl group and one on the acetamide backbone).
Comparison :
- The acetamide backbone (vs. isobutyramide) may alter solubility and steric effects in synthetic applications .
Data Table: Key Structural and Functional Comparisons
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